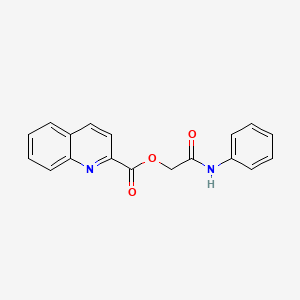

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate

Vue d'ensemble

Description

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate typically involves the reaction of quinoline derivatives with phenylamine and ethyl oxalate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like piperidine can be used to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.

Reduction: Reduction reactions can lead to the formation of quinoline-2-carboxylate derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate has notable anticancer properties. It has been shown to inhibit the activity of specific kinases involved in cancer progression and interact with DNA, resulting in apoptosis in cancer cells. For instance, studies have demonstrated that derivatives of quinoline compounds can induce cell cycle arrest and promote apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and Panc-1 (pancreatic cancer) cells .

1.2 Enzyme Inhibition

The compound serves as an inhibitor for several enzymes, including caspases, which are crucial in the apoptosis pathway. This property positions it as a potential therapeutic agent for diseases characterized by dysregulated apoptosis, such as cancer . The inhibition of these enzymes can lead to increased apoptosis in malignant cells, making this compound a candidate for further pharmaceutical development.

1.3 Antimicrobial Properties

Quinoline derivatives are well-known for their antimicrobial activities. This compound has shown efficacy against various bacterial strains and could be explored for developing new antibiotics . The structural similarities with other known antimicrobial agents suggest that it may possess a broad spectrum of activity.

Biological Research Applications

2.1 Mechanistic Studies

The interaction studies of this compound focus on its mechanism of action at the molecular level. It is believed to interact with specific receptors or enzymes, potentially inhibiting their activity and leading to therapeutic outcomes. This understanding is crucial for developing targeted therapies in oncology.

2.2 Structure-Activity Relationship (SAR) Studies

The compound's structure allows for modifications that can enhance its biological activity. SAR studies are essential for optimizing its efficacy and reducing toxicity. By altering functional groups on the quinoline ring, researchers can create derivatives with improved pharmacological profiles .

Material Science Applications

3.1 Dyes and Pigments

Due to its unique chemical structure, this compound can be utilized in the synthesis of dyes and pigments. Its ability to form stable complexes with metals could lead to applications in creating colorants for various materials.

3.2 Coordination Chemistry

The compound's carboxylate group enables it to act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit interesting magnetic and electronic properties, making them suitable for applications in materials science and nanotechnology .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-2(1H)-quinolone | Hydroxyl group at the 4-position | Different reactivity due to hydroxyl substitution |

| Ethyl 2-(phenylamino)acetate | Lacks the quinoline structure | Simpler structure with different biological activity |

| 2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates | Contains selenium instead of nitrogen | Alters chemical and biological properties |

Mécanisme D'action

The mechanism of action of 2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to its anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: These compounds have similar structures but contain selenium, which imparts different chemical and biological properties.

4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, leading to different reactivity and applications.

Uniqueness

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Activité Biologique

2-Oxo-2-(phenylamino)ethyl quinoline-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core, which is known for its biological relevance, particularly in the development of antimicrobial and anticancer agents. Its structural formula can be represented as follows:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Kan et al. (2013) compared various quinolone derivatives against common bacterial strains, revealing that this compound showed notable effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.004 |

| Escherichia coli | 0.008 |

| Candida albicans | 0.005 |

These findings suggest that the compound could serve as a potential lead in the development of new antibiotics.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The IC50 values for these cell lines are presented in Table 2.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.11 |

| K562 | 0.005 |

| PANC-1 | 0.30 |

The mechanism of action appears to involve the induction of apoptosis through oxidative stress pathways, as indicated by increased levels of reactive oxygen species (ROS) and DNA damage response markers in treated cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors involved in cell signaling pathways. For instance, studies have shown that derivatives of quinoline compounds can inhibit eukaryotic type II topoisomerases, which are critical for DNA replication and repair processes in proliferating cells .

Case Studies

- Antimicrobial Efficacy : A study published in the Asian Pacific Journal of Cancer Prevention highlighted the dual antimicrobial-antiproliferative activities of several quinolone derivatives, including this compound. The research emphasized its effectiveness against resistant bacterial strains and its potential role in cancer therapy .

- Anticancer Screening : In another investigation, compounds structurally related to this compound were screened against a panel of cancer cell lines, revealing significant cytotoxicity and suggesting a promising avenue for drug development targeting specific cancers .

Propriétés

IUPAC Name |

(2-anilino-2-oxoethyl) quinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c21-17(19-14-7-2-1-3-8-14)12-23-18(22)16-11-10-13-6-4-5-9-15(13)20-16/h1-11H,12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFKBDRKIZNVOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)COC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85198774 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.